molecular formula C8H10ClNO B13032769 (4-Chloro-2-(methylamino)phenyl)methanol

(4-Chloro-2-(methylamino)phenyl)methanol

Cat. No.: B13032769
M. Wt: 171.62 g/mol
InChI Key: DTLXWIWDGVQVEG-UHFFFAOYSA-N
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Description

(4-Chloro-2-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(methylamino)phenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(methylamino)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chloro-2-(methylamino)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-2-(methylamino)phenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-(Methylamino)phenyl)methanol: Similar structure but lacks the chlorine atom at the 4-position.

    (4-Chloro-2-aminophenyl)methanol: Similar structure but lacks the methyl group on the amino group.

    (4-Chloro-2-(methylamino)phenyl)carboxylic acid: Oxidized form of (4-Chloro-2-(methylamino)phenyl)methanol.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the methylamino group, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

[4-chloro-2-(methylamino)phenyl]methanol

InChI

InChI=1S/C8H10ClNO/c1-10-8-4-7(9)3-2-6(8)5-11/h2-4,10-11H,5H2,1H3

InChI Key

DTLXWIWDGVQVEG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

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